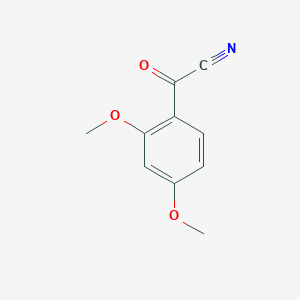

2,4-Dimethoxybenzene-1-carbonyl cyanide

Beschreibung

2,4-Dimethoxybenzene-1-carbonyl cyanide is an aromatic organic compound featuring a benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 4, a carbonyl group (C=O), and a cyanide (-CN) moiety. This structure combines electron-donating methoxy groups with the electrophilic carbonyl cyanide group, influencing its reactivity and stability.

The methoxy substituents likely enhance the compound’s solubility in polar solvents compared to non-substituted benzoyl cyanides.

Eigenschaften

CAS-Nummer |

72371-47-2 |

|---|---|

Molekularformel |

C10H9NO3 |

Molekulargewicht |

191.18 g/mol |

IUPAC-Name |

2,4-dimethoxybenzoyl cyanide |

InChI |

InChI=1S/C10H9NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,1-2H3 |

InChI-Schlüssel |

AXKKSYFFDBSJND-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)C#N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 231534 typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of NSC 231534 is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 231534 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

The reactions involving NSC 231534 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of NSC 231534 depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Wissenschaftliche Forschungsanwendungen

NSC 231534 has a wide range of applications in scientific research, making it a valuable compound in various fields:

Biology: In biological research, NSC 231534 is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.

Medicine: In medicine, NSC 231534 is investigated for its potential as a drug candidate, with studies focusing on its efficacy and safety in treating various diseases.

Industry: In industrial applications, NSC 231534 is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of NSC 231534 involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and application. For example, NSC 231534 may inhibit certain enzymes or modulate signaling pathways, resulting in changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-donating groups (e.g., -OCH₃) decrease the electrophilicity of the carbonyl group, reducing hydrolysis rates and cyanide release compared to electron-withdrawing substituents (e.g., -Cl) .

- Toxicity Profile : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorobenzoyl cyanide) are likely more toxic due to faster cyanide liberation, aligning with clinical observations that cyanide levels >3 μmol/L correlate with acute toxicity . In contrast, methoxy-substituted derivatives may exhibit delayed cyanide release, requiring prolonged exposure for significant toxicity.

Toxicity and Clinical Management

- 2,4-Dimethoxybenzene-1-carbonyl cyanide: Likely requires similar emergency protocols as other cyanogenic compounds, including activated charcoal for gastrointestinal decontamination and hydroxocobalamin or sodium thiosulfate as antidotes .

- Benzoyl cyanide : Higher acute toxicity due to rapid cyanide release; immediate cardiovascular collapse is a risk, necessitating aggressive oxygenation and antidotal therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.